

# Fmoc-D-Homocys(Trt)-OH solubility profile

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: *Fmoc-D-Homocys(Trt)-OH*

CAS No.: 1007840-62-1

Cat. No.: B613500

[Get Quote](#)

An In-depth Technical Guide on the Solubility Profile of **Fmoc-D-Homocys(Trt)-OH**

## Introduction

**Fmoc-D-Homocys(Trt)-OH** is a protected amino acid derivative essential for the synthesis of peptides containing D-homocysteine. As a derivative of a non-proteinogenic amino acid, it serves as a crucial building block in solid-phase peptide synthesis (SPPS) for creating novel peptide analogues with unique structural and functional properties. The N- $\alpha$ -amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while the thiol side chain of the homocysteine is protected by the acid-labile trityl (Trt) group.

The solubility of Fmoc-protected amino acids is a critical parameter in peptide synthesis, directly influencing reaction kinetics, coupling efficiency, and the purity of the final product.<sup>[1]</sup> Inadequate solubility can lead to aggregation and incomplete reactions, resulting in the formation of deletion sequences and other impurities. This guide provides a comprehensive overview of the known solubility characteristics of **Fmoc-D-Homocys(Trt)-OH**, detailed experimental protocols for solubility determination, and its application within the workflow of peptide synthesis.

## Physicochemical Properties

- Chemical Name: N- $\alpha$ -(9-Fluorenylmethoxycarbonyl)-S-trityl-D-homocysteine
- Synonyms: Fmoc-D-homocysteine(Trt)-OH, Fmoc-S-trityl-D-Homocysteine[2]
- CAS Number: 1007840-62-1[2]
- Molecular Formula: C<sub>38</sub>H<sub>33</sub>NO<sub>4</sub>S[2]
- Molecular Weight: 599.74 g/mol [3][4]
- Appearance: White to off-white or yellow powder[4]
- Primary Application: Building block for Fmoc solid-phase peptide synthesis[3][4]

The bulky and hydrophobic Fmoc and Trt protecting groups significantly influence the molecule's solubility, generally rendering it soluble in polar aprotic organic solvents and poorly soluble in aqueous solutions.[5][6]

## Solubility Profile

Quantitative solubility data for **Fmoc-D-Homocys(Trt)-OH** is not extensively available in the public domain. However, data from its L-isomer and the structurally similar Fmoc-Cys(Trt)-OH provide valuable insights into its expected solubility. The trityl protecting group on the side chain generally enhances solubility in common SPPS solvents like DMF compared to derivatives with unprotected side chains.[5]

The following table summarizes available qualitative and extrapolated quantitative solubility data in solvents frequently used in peptide synthesis.

Solvent	Abbreviation	Solubility	Source & Notes
N,N-Dimethylformamide	DMF	"Clearly soluble" (1 mmol in 2 mL)	Data for L-isomer: Fmoc-hCys(Trt)-OH. This corresponds to a concentration of ~300 mg/mL.
Dimethyl sulfoxide	DMSO	Expected: High solubility (~100 mg/mL)	[7] Extrapolated from Fmoc-Cys(Trt)-OH data. Sonication may be required for complete dissolution. The quality of DMSO is critical, as the presence of water can reduce solubility.
N-Methyl-2-pyrrolidone	NMP	Good solubility	[8] NMP is a common alternative to DMF in SPPS and is expected to be a good solvent.
Dichloromethane	DCM	Limited solubility	[9] DCM is less polar and generally not a primary solvent for dissolving Fmoc-amino acids but can be used in pre-activation steps to avoid aggregation.
Water	H <sub>2</sub> O	Sparingly soluble / Insoluble	[6][10] The hydrophobic nature of the Fmoc and Trt groups significantly limits solubility in aqueous solutions.

# Experimental Protocol: Solubility Determination via HPLC

This protocol outlines a reliable method for quantitatively determining the solubility of **Fmoc-D-Homocys(Trt)-OH** in a specific solvent. The principle involves creating a saturated solution, separating the undissolved solid, and quantifying the dissolved compound using High-Performance Liquid Chromatography (HPLC).[1]

## 4.1. Materials

- **Fmoc-D-Homocys(Trt)-OH**
- High-purity solvents (e.g., DMF, DMSO, NMP)
- Analytical balance
- Vials with screw caps
- Vortex mixer and/or ultrasonic bath
- Thermostatic agitator (shaker)
- Centrifuge
- Calibrated micropipettes
- Volumetric flasks
- HPLC system with a UV detector (set to 265 nm or 301 nm)
- Reversed-phase C18 HPLC column

## 4.2. Procedure

- Preparation of Saturated Solution:
  - Add an excess amount of **Fmoc-D-Homocys(Trt)-OH** (e.g., 20-30 mg) to a vial containing a known volume of the selected solvent (e.g., 1.0 mL).

- Seal the vial and vortex vigorously for 2-5 minutes to disperse the solid.
- Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25°C) and agitate for 24 hours to ensure the solution reaches equilibrium.
- Separation of Undissolved Solute:
  - Centrifuge the equilibrated suspension at a high speed (e.g., 12,000 rpm) for 15 minutes to pellet the excess, undissolved solid.
- Sample Preparation for HPLC Analysis:
  - Carefully withdraw a precise aliquot of the clear supernatant without disturbing the pellet.
  - Perform a serial dilution of the supernatant with a suitable mobile phase solvent (e.g., Acetonitrile/Water mixture) to bring the concentration into the linear range of the HPLC calibration curve.
- HPLC Quantification:
  - Prepare a multi-point calibration curve using known concentrations of **Fmoc-D-Homocys(Trt)-OH**.
  - Inject the diluted sample into the HPLC system.
  - Determine the concentration of the diluted sample by comparing its peak area against the calibration curve.
- Calculation of Solubility:
  - Calculate the concentration in the original saturated solution by multiplying the measured concentration by the dilution factor. The result is the solubility of the compound in the chosen solvent at the specified temperature, typically expressed in mg/mL or mM.

## Visualization of Key Workflows

### 5.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of **Fmoc-D-Homocys(Trt)-OH**.

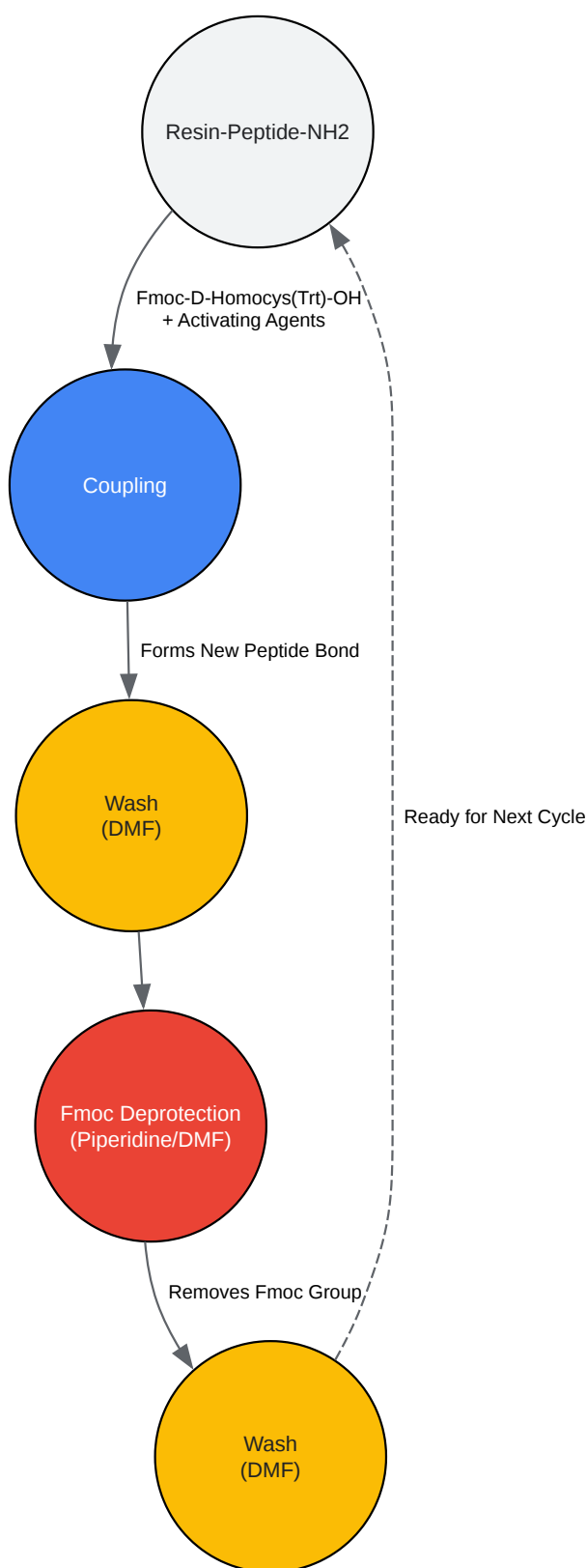


[Click to download full resolution via product page](#)

Caption: Workflow for the experimental determination of solubility.

## 5.2. Role in Solid-Phase Peptide Synthesis (SPPS)

**Fmoc-D-Homocys(Trt)-OH** is used in the core cycle of Fmoc-based SPPS. The diagram below outlines its incorporation into a growing peptide chain attached to a solid support resin.



[Click to download full resolution via product page](#)

Caption: Core cycle of Fmoc-SPPS for incorporating **Fmoc-D-Homocys(Trt)-OH**.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- [1. benchchem.com \[benchchem.com\]](https://www.benchchem.com)
- [2. advancedchemtech.com \[advancedchemtech.com\]](https://www.advancedchemtech.com)
- [3. sigmaaldrich.com \[sigmaaldrich.com\]](https://www.sigmaaldrich.com)
- [4. Fmoc-HOMOCYS\(TRT\)-OH | 167015-23-8 \[chemicalbook.com\]](https://www.chemicalbook.com)
- [5. peptide.com \[peptide.com\]](https://www.peptide.com)
- [6. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [7. benchchem.com \[benchchem.com\]](https://www.benchchem.com)
- [8. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [9. benchchem.com \[benchchem.com\]](https://www.benchchem.com)
- [10. openaccesspub.org \[openaccesspub.org\]](https://www.openaccesspub.org)
- To cite this document: BenchChem. [Fmoc-D-Homocys(Trt)-OH solubility profile]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b613500/docs#fmoc-d-homocys-trt-oh-solubility-profile\]](https://www.benchchem.com/product/b613500/docs#fmoc-d-homocys-trt-oh-solubility-profile)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)